molecular formula C18H34N2 B15189564 1,3,3-Trimethyl-N-(1-methylpropylidene)-5-((1-methylpropylidene)amino)cyclohexanemethylamine CAS No. 66230-25-9

1,3,3-Trimethyl-N-(1-methylpropylidene)-5-((1-methylpropylidene)amino)cyclohexanemethylamine

Cat. No.: B15189564
CAS No.: 66230-25-9
M. Wt: 278.5 g/mol
InChI Key: SSGRRJUJHKUYOX-UHFFFAOYSA-N
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Description

1,3,3-Trimethyl-N-(1-methylpropylidene)-5-((1-methylpropylidene)amino)cyclohexanemethylamine is a complex organic compound. Its structure suggests it belongs to the class of cyclohexane derivatives, characterized by multiple methyl and imine groups attached to the cyclohexane ring. This compound’s unique structure may impart specific chemical and physical properties, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,3-Trimethyl-N-(1-methylpropylidene)-5-((1-methylpropylidene)amino)cyclohexanemethylamine likely involves multiple steps, including the formation of the cyclohexane ring, introduction of methyl groups, and formation of imine linkages. Typical reaction conditions may include:

    Cyclohexane ring formation: This could involve cyclization reactions under acidic or basic conditions.

    Methyl group introduction: Alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.

    Imine formation: Condensation reactions between amines and aldehydes or ketones under dehydrating conditions.

Industrial Production Methods

Industrial production methods would scale up these synthetic routes, optimizing for yield, purity, and cost-effectiveness. This might involve continuous flow reactors, high-pressure conditions, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

1,3,3-Trimethyl-N-(1-methylpropylidene)-5-((1-methylpropylidene)amino)cyclohexanemethylamine may undergo various chemical reactions, including:

    Oxidation: Conversion of imine groups to oximes or nitriles using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction of imine groups to amines using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions at the methyl groups or imine nitrogen.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, alcohols.

Major Products

    Oxidation products: Oximes, nitriles.

    Reduction products: Amines.

    Substitution products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1,3,3-Trimethyl-N-(1-methylpropylidene)-5-((1-methylpropylidene)amino)cyclohexanemethylamine may have applications in:

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a ligand in biochemical assays.

    Medicine: Possible applications in drug development, particularly if it exhibits biological activity.

    Industry: Use as an intermediate in the production of pharmaceuticals, agrochemicals, or specialty chemicals.

Mechanism of Action

The mechanism of action for this compound would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Binding to enzymes: Inhibiting or activating enzyme activity.

    Interaction with receptors: Modulating receptor signaling pathways.

    Pathway involvement: Affecting metabolic or signaling pathways within cells.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanemethylamines: Compounds with similar cyclohexane and amine structures.

    Imine derivatives: Compounds with imine functional groups.

Uniqueness

1,3,3-Trimethyl-N-(1-methylpropylidene)-5-((1-methylpropylidene)amino)cyclohexanemethylamine is unique due to its specific arrangement of methyl and imine groups, which may impart distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

CAS No.

66230-25-9

Molecular Formula

C18H34N2

Molecular Weight

278.5 g/mol

IUPAC Name

N-[[5-(butan-2-ylideneamino)-1,3,3-trimethylcyclohexyl]methyl]butan-2-imine

InChI

InChI=1S/C18H34N2/c1-8-14(3)19-13-18(7)11-16(20-15(4)9-2)10-17(5,6)12-18/h16H,8-13H2,1-7H3

InChI Key

SSGRRJUJHKUYOX-UHFFFAOYSA-N

Canonical SMILES

CCC(=NCC1(CC(CC(C1)(C)C)N=C(C)CC)C)C

Origin of Product

United States

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